REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:15][CH2:14][C:9]2([O:13][CH2:12][CH2:11][O:10]2)[CH2:8][CH2:7]1)=O)C.[H-].C([Al+]CC(C)C)C(C)C>C1(C)C=CC=CC=1>[O:10]1[C:9]2([CH2:14][CH2:15][CH:6]([CH:4]=[O:3])[CH2:7][CH2:8]2)[O:13][CH2:12][CH2:11]1 |f:1.2|
|
Name
|
|
Quantity
|
32.13 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCC2(OCCO2)CC1
|
Name
|
|
Quantity
|
102 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The batch was then quenched at −70 to −60° C. by addition of methanol (80 ml)
|
Type
|
CUSTOM
|
Details
|
the reaction solution removed by suction filtration through diatomaceous earth
|
Type
|
WASH
|
Details
|
The diatomaceous earth was washed twice with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the aqueous solution separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under a vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
O1CCOC12CCC(CC2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |